molecular formula C7H15NO3S B2413238 (5,5-Dimethyloxolan-2-yl)methanesulfonamide CAS No. 1601289-71-7

(5,5-Dimethyloxolan-2-yl)methanesulfonamide

Cat. No.: B2413238
CAS No.: 1601289-71-7
M. Wt: 193.26
InChI Key: XAJPINAOXMZLRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyloxolan-2-yl)methanesulfonamide typically involves the reaction of 5,5-dimethyltetrahydrofuran with methanesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyloxolan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of (5,5-Dimethyloxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,5-Dimethyloxolan-2-yl)methanesulfonamide is unique due to the presence of the 5,5-dimethyloxolan ring, which imparts specific chemical and physical properties to the compound. This structural feature distinguishes it from other sulfonamide derivatives and contributes to its specific applications in research and development .

Biological Activity

(5,5-Dimethyloxolan-2-yl)methanesulfonamide is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a 5,5-dimethyloxolan ring and a sulfonamide group, contributes to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

  • Molecular Formula : C7H15NO3S
  • Molecular Weight : 193.27 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonamide group is known for its ability to inhibit certain enzymatic activities, particularly those involved in bacterial folic acid synthesis, which is crucial for microbial growth and proliferation. This mechanism is similar to that of traditional sulfonamide antibiotics.

Biological Applications

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains by interfering with folate synthesis pathways.
  • Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against human lung cancer cell lines such as A549 and HCC827. The compound's activity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture systems.

Case Studies

A study published in August 2021 explored the antitumor activity of several methanesulfonamide derivatives, including this compound. The findings highlighted the following:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer), and MRC-5 (normal lung fibroblast).
  • IC50 Values : The compound demonstrated varying degrees of cytotoxicity across different cell lines:
    Cell LineIC50 Value (μM)
    A5496.75 ± 0.19
    HCC8276.26 ± 0.33
    NCI-H3586.48 ± 0.11
    MRC-5Moderate Activity

The results indicated that while the compound showed promising antitumor effects, it also affected normal fibroblast cells, suggesting a need for further optimization to enhance selectivity and reduce potential toxicity.

Similar Compounds

This compound can be compared to other sulfonamide derivatives:

Compound NameStructure FeatureBiological Activity
MethanesulfonamideSimple sulfonamideAntimicrobial
N-MethylmethanesulfonamideMethyl group on nitrogenAntimicrobial
N-EthylmethanesulfonamideEthyl group on nitrogenAntimicrobial

The unique structural feature of this compound enhances its chemical properties and biological activity compared to simpler sulfonamides.

Properties

IUPAC Name

(5,5-dimethyloxolan-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-7(2)4-3-6(11-7)5-12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJPINAOXMZLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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